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The table below summarizes the core quantitative data that defines the potency and selectivity of LLY-283:

Parameter Value Experimental Context

In vitro ICso 22+3nM Inhibition of PRMT5:MEPS50 enzymatic activity [1] [2] [3]

Cellular ICso 25+1nM Inhibition of PRMTS5 activity in cells (MCF7 cell line) [1] [2]
3]

Binding Affinity (Kd) 6+2nM Surface Plasmon Resonance (SPR) measurement for

PRMT5:MEP50 complex [4] [5]

Selectivity ~50-fold less LLY-284 (diastereomer) ICso = 1074 + 53 nM [2]
(Diastereomer) active

The activity of LLYY-283 translates to potent antiproliferative effects in a wide range of cancer cell lines. The
following table shows a sample of its activity; the compound is particularly effective in hematological and

solid tumor models like HEL 92.1.7, KMS-12-BM, and A375 [5].

Cell Line Cell Line Origin Antiproliferative ICso (M)

HEL 92.1.7 Human Erythroleukemia 0.003 [5]
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Cell Line Cell Line Origin Antiproliferative ICso (MM)
KMS-12-BM Human Multiple Myeloma 0.006 [5]

A375 Human Melanoma 0.032 - 0.037 [5]

MV4-11 Human Acute Myeloid Leukemia 0.016 [5]

Daudi Human Burkitt Lymphoma 0.017 [5]

Detailed Experimental Protocols

The key data for LLY-283 were generated using established biochemical and biophysical techniques. Below

are the detailed methodologies for the core experiments cited.

PRMT5 Enzymatic Activity Assay (for ICso Determination)

This protocol is based on a radioactivity-based assay that monitors the transfer of a tritiated methyl group

from 3H-SAM to a peptide substrate [2].

e Enzyme Complex: Recombinant human PRMT5:MEP50 complex [2].

¢ Reaction Buffer: The assay is typically performed in a buffer such as 20 mM Tris-HCI (pH 8.0), 2 mM
MgClz, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100 [6].

e Substrates: The reaction contains 3H-labeled S-adenosylmethionine (3H-SAM) and a peptide
substrate. For PRMT5, this can be a histone H4 peptide or a similar arginine-rich peptide [2] [7].

¢ Inhibitor Incubation: LLY-283 is serially diluted and pre-incubated with the enzyme complex before
the reaction is initiated by adding substrates [2].

¢ Reaction & Detection: The methylation reaction is allowed to proceed (e.g., for 90 minutes at 30°C)
and then stopped. The methylated peptide product is separated and quantified by measuring
radioactivity to determine the percentage of enzyme activity inhibition at each inhibitor concentration

[2].

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd
Determination)
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This protocol describes how the direct binding kinetics between LLY-283 and PRMT5 were measured.

¢ Immobilization: The PRMT5:MEP50 complex is immobilized on a sensor chip [2].

¢ Liquid Handling: A series of concentrations of LLY-283 in solution are flowed over the chip surface
[2].

¢ Data Collection: The SPR instrument measures the association (on-rate, kon) and dissociation (off-
rate, koff) of the binding event in real-time by detecting changes in the refractive index at the chip
surface [2].

¢ Analysis: The sensorgram data (response units vs. time) are fitted to a binding model to calculate the
kinetic rate constants. The equilibrium dissociation constant (Kd) is then derived from the ratio of
Koff/kon [2]. For LLY-283, the reported kon was 3.9 + 0.4 x 10° M1 s, and the koff was 2.2 £ 0.8 x
1073 s71, resulting in a Kd of 6 + 2 nM [4] [2].

PRMT5 Signaling and LLY-283 Mechanism of Action

The following diagram illustrates the role of PRMTS5 in cellular signaling and the mechanism by which LLY-

283 exerts its inhibitory effect.
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> LLY-283 inhibits PRMTS5 by binding to its SAM pocket, preventing the methylation of protein substrates

and subsequent cancer-promoting signaling pathways.

As shown above, the PRMT5:MEP50 complex uses SAM to catalyze the symmetric dimethylation of
arginine residues on various protein substrates, including histones and spliceosome proteins like Sm proteins
[2] [8]. These methylation events lead to downstream effects such as altered gene expression and RNA

splicing, which promote cancer cell survival and proliferation [2] [8].

LLY-283 Mechanism: The crystal structure (PDB: 6CKC) confirms that LLY-283 acts as a SAM-
competitive inhibitor by binding directly into the SAM-binding pocket of PRMTS5 [4] [2] [8]. Its adenine

and ribose moieties mimic the natural cofactor SAM, forming key hydrogen bonds with residues like Asp419
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and Glu392. A critical interaction is the displacement of the Phe327 side chain by the inhibitor's phenyl
group, which contributes to its high potency and selectivity [2] [8]. Despite occupying the SAM pocket, the
compound demonstrated a non-competitive mechanism with respect to both SAM and peptide substrates in

enzyme kinetic studies, the reasons for which are still under investigation [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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